molecular formula C13H11ClO B151486 (3-Chlorophenyl)(phenyl)methanol CAS No. 63012-03-3

(3-Chlorophenyl)(phenyl)methanol

Cat. No. B151486
CAS RN: 63012-03-3
M. Wt: 218.68 g/mol
InChI Key: DDCJHFYXAPQYLA-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(phenyl)methanol is a compound that features a chlorophenyl and a phenyl group attached to a methanol backbone. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl groups have been investigated for their chemical properties and reactivity.

Synthesis Analysis

The synthesis of compounds related to (3-Chlorophenyl)(phenyl)methanol involves photochemical reactions. For instance, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones in methanol under UV-light leads to the formation of angular pentacyclic compounds, with the phenyl moiety influencing the yield of the dihydro products . This suggests that the presence of a phenyl group, as in (3-Chlorophenyl)(phenyl)methanol, could affect the outcome of photochemical syntheses.

Molecular Structure Analysis

The molecular structure of a related compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, has been determined using NMR, IR, MS spectra, and X-ray diffraction crystallography . The presence of chlorophenyl groups in this compound may offer insights into the structural aspects of (3-Chlorophenyl)(phenyl)methanol, such as potential intermolecular interactions and crystal packing.

Chemical Reactions Analysis

Chlorophenyl compounds undergo various chemical reactions. For example, the chlorination of αβ-unsaturated carbonyl compounds in methanol involves trans-addition reactions and the formation of carbocations, which are captured by the solvent . This information could be relevant to understanding the reactivity of the chlorophenyl group in (3-Chlorophenyl)(phenyl)methanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds can be influenced by their interactions with solvents. The study of 3-chloro-N-phenyl-phthalimide in acetone and methanol mixtures reveals that solubility and preferential solvation depend on the polarity of the solvent mixture . This could imply that (3-Chlorophenyl)(phenyl)methanol's solubility and interactions with solvents may also be affected by similar factors.

Scientific Research Applications

  • Synthesis Techniques : A study demonstrated the synthesis of ketones like (2-chlorophenyl)(phenyl)methanones through the Friedel–Crafts acylation reaction, highlighting the use of microwave heating to improve yields and the utilization of less toxic catalysts like FeCl3 (Mahdi et al., 2011).

  • Crystal Structure Analysis : The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was studied, revealing the molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).

Thermodynamic and Solvation Properties

Studies have also focused on understanding the thermodynamic behavior and solvation properties of similar compounds:

  • Thermodynamics in Solvents : The thermodynamic properties of compounds like 3-chloro-N-phenyl-phthalimide in mixed solvents were analyzed, offering insights into solvation behavior and solvent interactions (Areiza Aldana et al., 2016).

  • Solvation and Preferential Solvation : The preferential solvation of similar compounds by different solvents was studied, demonstrating how solvation dynamics can vary based on the solvent's polarity (Areiza Aldana et al., 2016).

Spectroscopic and Quantum Chemical Analysis

Detailed spectroscopic and quantum chemical analyses have been conducted on compounds structurally related to (3-Chlorophenyl)(phenyl)methanol:

  • Spectroscopic and Quantum Chemical Studies : Molecular structure, spectroscopic properties, and quantum chemical analyses were performed on structurally related compounds, highlighting their electronic properties and interaction potentials (Sivakumar et al., 2021).

Catalysis and Chemical Reactions

(3-Chlorophenyl)(phenyl)methanol derivatives have been used as intermediates in various chemical reactions, demonstrating their versatility in organic synthesis:

  • Catalysis and Synthesis Reactions : Studies have explored the use of related compounds as intermediates in catalyzed reactions, contributing to the synthesis of complex molecular structures (Reddy et al., 2012).

Safety And Hazards

“(3-Chlorophenyl)(phenyl)methanol” is associated with several hazard statements, including H303 (may be harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3-chlorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCJHFYXAPQYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341089
Record name 3-Chlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(phenyl)methanol

CAS RN

63012-03-3
Record name 3-Chlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chlorophenyl)(phenyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl (3-chlorophenyl)(phenyl)methanone (1 g, 4.63 mmol) and sodium borohydride (352 mg, 9.26 mmol) in EtOH (6 mL) was stirred at 25° C. for 2 h. After removal of the solvent, the mixture was diluted with water (20 mL) and extracted with EtOAc (20 mL×3). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered and concentrated to give the desired product (950 mg, 94%) as yellow oil which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
352 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Kobayashi, K Shibukawa, Y Miyaguchi… - Asian Journal of …, 2016 - Wiley Online Library
We undertook a systematic study of Grignard reactions using cyclopentyl methyl ether (CPME) as a reaction solvent. Diisobutylaluminum hydride was found to be the most appropriate …
Number of citations: 19 onlinelibrary.wiley.com
P Kalaba, K Pacher, PJ Neill, V Dragacevic, M Zehl… - Biomolecules, 2023 - mdpi.com
The high structural similarity, especially in transmembrane regions, of dopamine, norepinephrine, and serotonin transporters, as well as the lack of all crystal structures of human …
Number of citations: 7 www.mdpi.com
G Dyson, JC Frison, AC Whitwood… - Dalton Transactions, 2009 - pubs.rsc.org
Rhodium and iridium complexes of chiral NHC–phenolimine and NHC–amine ligands have been prepared and studied for asymmetric transfer hydrogenation. X-ray and NMR …
Number of citations: 26 pubs.rsc.org
K Hu, P Ye, Q Zhen, X Yao, T Xu, Y Shao, J Chen - Molecules, 2017 - mdpi.com
Palladium-catalyzed base-free addition of aryltriolborates to aldehydes has been developed, leading to a wide range of carbinol derivatives in good to excellent yields. The efficiency of …
Number of citations: 7 www.mdpi.com
X Wu, X Liu, G Zhao - Tetrahedron: Asymmetry, 2005 - Elsevier
Asymmetric aryl transfer of triphenylboroxin to a set of aryl aldehydes has been carried out in the presence of chiral amino alcohols derived from (S)-proline with high enantioselectivity. …
Number of citations: 101 www.sciencedirect.com
Q Peng, B Song, N Sun, X Zhou, S Gong, J Xie - Catalysis Letters, 2023 - Springer
Copper pyrithione was used for the first time as the catalyst for oxidation secondary and primary benzyl alcohols to furnish corresponding carbonyl compounds in high yields of up to 98…
Number of citations: 0 link.springer.com
U Wirt - Tetrahedron.'Asymmetry, 2005
Number of citations: 0

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